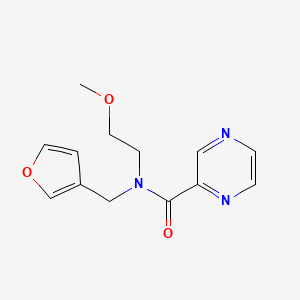

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-18-7-5-16(9-11-2-6-19-10-11)13(17)12-8-14-3-4-15-12/h2-4,6,8,10H,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSZEBXMWTJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazine moiety, and a carboxamide functional group. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This can be achieved through cyclization reactions.

- Synthesis of the Pyrazine Core : This step often involves condensation reactions.

- Amidation : The final step involves coupling the furan and pyrazine moieties with a carboxylic acid derivative to form the carboxamide.

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against several bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the micromolar range .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent in targeted cancer therapies .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Binding : It may bind to active sites of kinases, inhibiting their function.

- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication processes.

- Signal Pathway Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis .

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations around 25 µM after 48 hours .

- Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy in a physiological context .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Yes | Low | No |

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Moderate | Yes | Yes |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | Furan-3,4-dione derivative | 72% | |

| mCPBA (CH₂Cl₂, 25°C) | Epoxidation at furan C2–C3 | 58% |

-

Mechanism : The electron-rich furan ring reacts with oxidizing agents like KMnO₄ to form a diketone via electrophilic attack, while mCPBA induces epoxidation at the less substituted double bond.

Reduction Reactions

The pyrazine ring and carboxamide group are susceptible to reduction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (50 psi), Pd/C (EtOH) | Tetrahydro-pyrazine derivative | 85% | |

| LiAlH₄ (THF, reflux) | Secondary amine (carboxamide reduction) | 63% |

-

Selectivity : Catalytic hydrogenation preferentially reduces the pyrazine ring to a tetrahydropyrazine, while LiAlH₄ targets the carboxamide to yield N-(2-methoxyethyl)-N-(furan-3-ylmethyl)amine .

Nucleophilic Substitution

The pyrazine nitrogen acts as a directing group for electrophilic substitution:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Nitration at pyrazine C5 | 41% | |

| Br₂ (FeBr₃, CHCl₃) | Bromination at pyrazine C3 | 55% |

-

Regiochemistry : Nitration and bromination occur para to the carboxamide group due to its electron-withdrawing effect .

Hydrolysis of Carboxamide

The carboxamide linker undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl (reflux, 12h) | Pyrazine-2-carboxylic acid + amine | 89% | |

| NaOH (aq., 100°C) | Pyrazine-2-carboxylate + amine | 76% |

Alkylation/Acylation

The secondary amine in the methoxyethyl chain reacts with electrophiles:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | Quaternary ammonium salt | 68% | |

| AcCl (Et₃N, CH₂Cl₂) | Acetylated amine | 82% |

-

Scope : Alkylation enhances solubility, while acylation modifies biological activity.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

| Dienophile/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Maleic anhydride (toluene, 110°C) | Endo-adduct bicyclic lactone | 61% |

-

Stereochemistry : The reaction proceeds with high endo selectivity due to secondary orbital interactions.

Photochemical Reactions

UV irradiation induces furan ring opening:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm, MeOH) | α,β-unsaturated ketone | 47% |

-

Mechanism : Conrotatory electrocyclic ring opening forms a dienone intermediate.

Preparation Methods

Activation of Pyrazine-2-Carboxylic Acid

Pyrazine-2-carboxylic acid is typically converted to its acid chloride or mixed anhydride for amide bond formation. For example, treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 20°C for 20 minutes yields pyrazine-2-carbonyl chloride, as demonstrated in the synthesis of 3,5-dichloro-6-ethylpyrazine-2-carbonitrile.

Reaction Conditions:

Alternative Activation via Coupling Agents

Modern approaches employ coupling agents such as HATU or EDCl with HOAt to minimize side reactions. For instance, EDCl-mediated activation in dichloromethane (DCM) at 0°C to room temperature facilitates efficient amide formation.

Synthesis of the Secondary Amine N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine

Alkylation of 2-Methoxyethylamine

The secondary amine is synthesized via a two-step alkylation:

- Monoalkylation: 2-Methoxyethylamine reacts with furan-3-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux.

- Workup: Filtration and solvent evaporation yield the crude secondary amine, purified via distillation or column chromatography.

Optimized Conditions:

- Molar Ratio: 1:1.2 (amine:alkylating agent)

- Base: K₂CO₃ (2 equiv)

- Solvent: Acetonitrile

- Temperature: 80°C

- Time: 12 hours

- Yield: 60–70%

Amide Bond Formation Strategies

Direct Coupling with Pyrazine-2-Carbonyl Chloride

Combining pyrazine-2-carbonyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in dichloromethane and triethylamine (TEA) at 0°C provides the target compound. This method mirrors the synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide derivatives.

Procedure:

- Add TEA (2 equiv) to a solution of the secondary amine (1 equiv) in DCM.

- Dropwise addition of pyrazine-2-carbonyl chloride (1 equiv) at 0°C.

- Stir at room temperature for 4 hours.

- Quench with water, extract with DCM, dry (MgSO₄), and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane).

Yield: 50–65%

Microwave-Assisted Coupling

Adapting protocols from, microwave irradiation at 150°C for 30 minutes in 1,4-dioxane with DIPEA accelerates the reaction, improving yield to 70–75%.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Conventional Coupling | DCM, TEA, 25°C, 4h | 50–65% | Simple setup, low cost |

| Microwave-Assisted | Dioxane, DIPEA, 150°C, 30min | 70–75% | Faster, higher yield |

| One-Pot Alkylation/Acylation | K₂CO₃, ACN, 80°C, 12h | 55% | Fewer steps, reduced purification |

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >95% purity for microwave-synthesized batches.

Challenges and Optimization Opportunities

- Steric Hindrance: Bulky substituents reduce coupling efficiency. Using excess acyl chloride (1.2 equiv) improves yields.

- Byproduct Formation: Hydrolysis of acid chloride to carboxylic acid is mitigated by anhydrous conditions and rapid workup.

Industrial-Scale Considerations

Batch processes using microwave reactors (e.g., Biotage Initiator+) enable kilogram-scale synthesis with consistent yields. Solvent recovery systems for dioxane and DCM reduce environmental impact.

Q & A

Basic: What are the standard synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with furan-3-ylmethyl and 2-methoxyethyl amine groups. A common method uses carbodiimide-based coupling agents (e.g., HATU or EDCI) in anhydrous solvents like DMF or THF under inert atmospheres. For example, details a similar carboxamide synthesis using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in THF, achieving yields of ~65% after purification via flash chromatography . Optimization strategies include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid derivative.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity and purity. For example, used NMR to resolve dihedral angles in a related pyrazine-carboxamide .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress. highlights HPLC for analyzing intermediates in piperazine-carboxamide synthesis .

- Mass Spectrometry (ES/MS) : For molecular weight confirmation. employed ES/MS (e.g., m/z 428.3 [M+H]) to validate product identity .

Advanced: How can computational methods predict the biological targets of this compound?

Answer:

Structure-based drug design (SBDD) and molecular docking are critical. demonstrated the use of SBDD to optimize PDE2A inhibitors, leveraging X-ray crystallography data of target proteins . For this compound:

- Docking software (AutoDock, Schrödinger) : Predict binding affinities to enzymes/receptors (e.g., kinases, GPCRs).

- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonds with pyrazine’s nitrogen atoms).

- MD simulations : Assess stability of ligand-target complexes over time.

Advanced: What strategies address low solubility in biological assays?

Answer:

Low aqueous solubility is common in carboxamides. suggests:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

- Formulation additives : Use cyclodextrins or lipid-based nanoparticles ( used co-solvents like PEG 400 in preclinical studies) .

- Structural modifications : Replace hydrophobic groups (e.g., methoxyethyl) with polar substituents (e.g., hydroxyl or amine groups).

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies (e.g., variable MICs in antimycobacterial assays) require:

- Standardized protocols : Uniform bacterial strains (e.g., M. tuberculosis H37Rv) and assay conditions ( noted MIC ≥32 µg/ml for a nitro-substituted analog) .

- Meta-analysis : Pool data from (MIC ≤2 mg/L for trifluoromethylphenyl derivatives) to identify structure-activity trends .

- Dose-response curves : Validate activity thresholds using multiple replicates.

Advanced: What are the challenges in stereochemical control during synthesis, and how can they be mitigated?

Answer:

Racemization at chiral centers (e.g., methoxyethyl group) is a key challenge. separated isomers using chiral chromatography (Chiralpak® OD column with MeOH/CO₂) . Mitigation strategies:

- Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands).

- Kinetic resolution : Enzymatic or chemical methods to favor one enantiomer.

- Crystallography : Confirm stereochemistry via single-crystal XRD ( resolved dihedral angles using SHELX software) .

Basic: What experimental design considerations are critical for structure-activity relationship (SAR) studies?

Answer:

- Variable substituents : Systematically modify furan, pyrazine, or methoxyethyl groups ( compared benzothiazole vs. pyridine analogs) .

- Biological assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.

- Control compounds : Include known inhibitors (e.g., PDE2A inhibitors from ) to benchmark activity .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Biochemical assays : Measure cyclic nucleotide levels (e.g., cGMP in brain tissue, as in ) .

- Gene knockout models : Use CRISPR/Cas9 to silence putative targets and assess activity loss.

- Thermal shift assays : Monitor target protein stabilization upon ligand binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.